N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine
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Overview
Description
N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical structure, which includes a piperidine ring and a pyridine ring, both of which are functionalized with various substituents. The trifluoromethyl group is particularly significant due to its influence on the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Pyridine Derivatives: The piperidine ring is then coupled with pyridine derivatives through nucleophilic substitution or other suitable reactions.
Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine
- N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
Uniqueness
N-methyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group and the combination of the piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H19F3N4 |
---|---|
Molecular Weight |
336.35 g/mol |
IUPAC Name |
N-methyl-N-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H19F3N4/c1-23(15-6-2-3-10-21-15)13-8-11-24(12-9-13)16-7-4-5-14(22-16)17(18,19)20/h2-7,10,13H,8-9,11-12H2,1H3 |
InChI Key |
WCMXMDQAJAWFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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